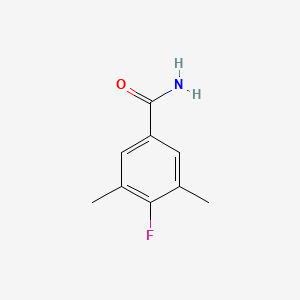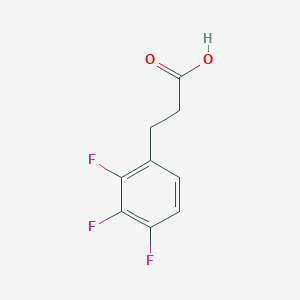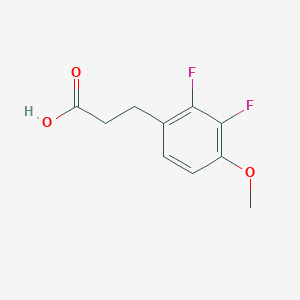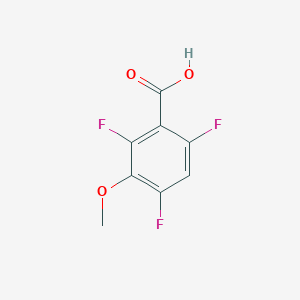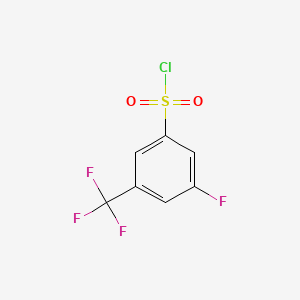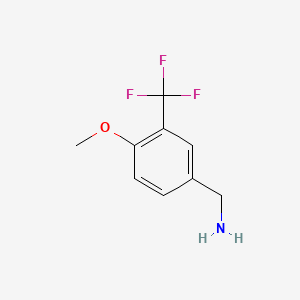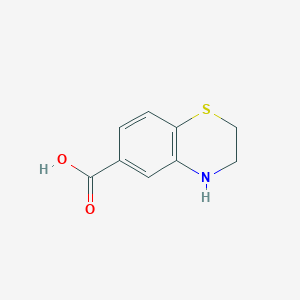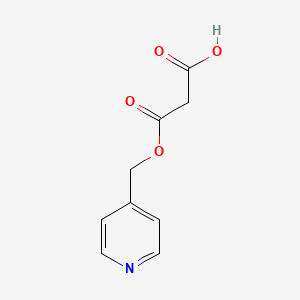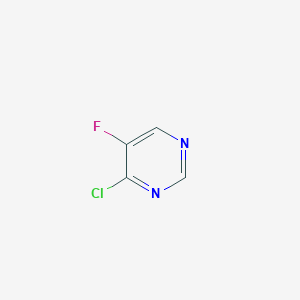
4-Chloro-5-fluoropyrimidine
Overview
Description
4-Chloro-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClFN2 It is a derivative of pyrimidine, where the hydrogen atoms at positions 4 and 5 are replaced by chlorine and fluorine atoms, respectively
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-fluoropyrimidine, a fluoropyrimidine, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
This compound, similar to other fluoropyrimidines, exerts its action by inhibiting TS . The active metabolite of this compound, fluorodeoxyuridine triphosphate (FdUTP), binds to TS, forming a covalently bound ternary complex . This binding inhibits the normal function of TS, disrupting DNA synthesis .
Biochemical Pathways
The inhibition of TS leads to the depletion of thymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .
Pharmacokinetics
It is known that fluoropyrimidines, in general, have high gastrointestinal absorption and are bbb permeant . The lipophilicity of this compound, indicated by its Log Po/w (iLOGP) value of 1.45, suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to selectively kill rapidly dividing cancer cells.
Action Environment
The efficacy and stability of this compound, like other fluoropyrimidines, can be influenced by genetic factors . Variations in genes implicated in the pharmacokinetics and pharmacodynamics of fluoropyrimidines can increase the risk for toxicity and influence the compound’s action . Therefore, individual genetic profiles could play a significant role in determining the compound’s efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxy-5-fluoropyrimidine with a chlorinating agent in the presence of a tertiary amine catalyst . Another method includes the cyclization of fluoromalonic acid diethyl ester and methane amide, followed by chlorination using phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of efficient chlorinating agents and catalysts is crucial in achieving these goals .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions in the presence of boronic acids and palladium catalysts to form more complex structures.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus oxychloride is commonly used for chlorination reactions.
Catalysts: Tertiary amines and palladium catalysts are frequently employed in substitution and coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-5-fluoropyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-5-fluoropyrimidine can be compared with other fluorinated pyrimidines such as 5-fluorouracil and 2-chloro-5-fluoropyrimidine:
5-Fluorouracil: Widely used in cancer treatment, it inhibits thymidylate synthase and incorporates into RNA, disrupting its function.
2-Chloro-5-fluoropyrimidine: Similar in structure but with different substitution patterns, it is used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSSAJKZELMQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591501 | |
| Record name | 4-Chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347418-42-2 | |
| Record name | 4-Chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-5-fluoropyrimidine in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations, making it a valuable precursor for more complex molecules. For instance, it acts as a key intermediate in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent.
Q2: Can you describe an efficient synthetic route for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, a crucial derivative?
A: Several synthetic approaches have been explored for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. One efficient method starts with 5-fluorouracil, involving a multi-step process including chlorination, Grignard reaction, hydrolysis, reduction, chlorination, and finally, bromination to achieve an overall yield of 51.6% . Another method utilizes α-fluoroacetic ester as the starting material and boasts milder reaction conditions, simplified work-up, and suitability for industrial production with an overall yield of 41.7% .
Q3: How is this compound used in the production of 5-Flucytosine?
A: While this compound itself might not be directly used in producing 5-Flucytosine, a closely related derivative, 2-methoxy-4-chloro-5-fluoropyrimidine, plays a crucial role. This derivative undergoes amination to yield 2-methoxy-4-amido-5-fluoropyrimidine, which is then subjected to acidic hydrolysis to produce the desired 5-Flucytosine . This synthetic route offers advantages such as high yield, convenient purification, and reduced environmental impact compared to traditional methods.
Q4: Are there alternative synthetic pathways for intermediates like 2-methoxyl-4-diazanyl-5-fluoropyrimidine?
A: Yes, research has explored alternative pathways for synthesizing 2-methoxyl-4-diazanyl-5-fluoropyrimidine, a significant intermediate in producing the herbicide florasulam. One such method involves a two-step process: first synthesizing 2-methoxyl-4-chloro-5-fluoropyrimidine, followed by its conversion to 2-methoxyl-4-diazanyl-5-fluoropyrimidine . This optimized process focuses on improved yield, reduced reaction time, cost-effectiveness, and enhanced safety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





